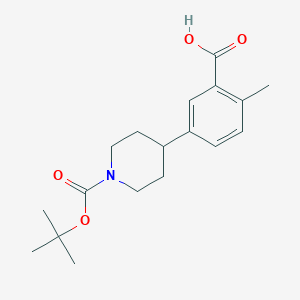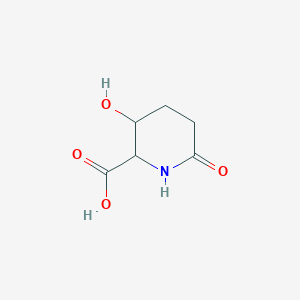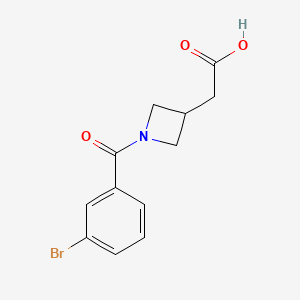
2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The acetic acid group can be introduced through a nucleophilic substitution reaction.
- The azetidine derivative can be reacted with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like sodium hydroxide to yield the final product.
Industrial Production Methods:
Industrial production of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid typically involves the following steps:
-
Formation of Azetidine Ring:
- The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
- For example, the reaction of 3-bromobenzoyl chloride with an azetidine precursor in the presence of a base like triethylamine can yield the desired azetidine derivative.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the azetidine ring or the acetic acid moiety.
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction:
- Reduction reactions can target the carbonyl group in the 3-bromobenzoyl moiety.
- Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
-
Substitution:
- The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles.
- Common reagents include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Sodium azide, potassium cyanide, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the azetidine ring or acetic acid moiety.
Reduction: Reduced derivatives of the 3-bromobenzoyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Ligand Design: It can be used in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Probes: It can be used as a probe to study biological pathways and interactions involving azetidine derivatives.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Agriculture: It may find applications in the synthesis of agrochemicals for crop protection and enhancement.
Mécanisme D'action
The mechanism of action of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and 3-bromobenzoyl group contribute to its biological activity by:
Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: It may interact with cellular receptors, influencing signal transduction and cellular responses.
Altering Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Comparaison Avec Des Composés Similaires
-
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid:
- This compound has a tert-butoxycarbonyl group instead of the 3-bromobenzoyl group.
- It is used as a building block in organic synthesis and has applications in medicinal chemistry.
-
Azetidine-2-carboxylic acid:
- This compound is a natural product found in certain plants and has biological activity as a proline analogue.
- It is used in the synthesis of peptides and as a research tool in biochemistry.
Uniqueness of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid:
- The presence of the 3-bromobenzoyl group imparts unique chemical and biological properties to the compound.
- Its ability to undergo various chemical reactions and its potential applications in drug development and material science make it a valuable compound for research and industry.
Propriétés
Formule moléculaire |
C12H12BrNO3 |
|---|---|
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
2-[1-(3-bromobenzoyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-10-3-1-2-9(5-10)12(17)14-6-8(7-14)4-11(15)16/h1-3,5,8H,4,6-7H2,(H,15,16) |
Clé InChI |
JUYBOJDEFMMDGX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


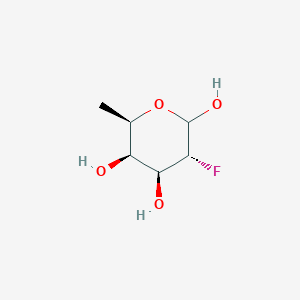
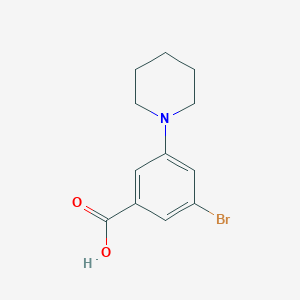

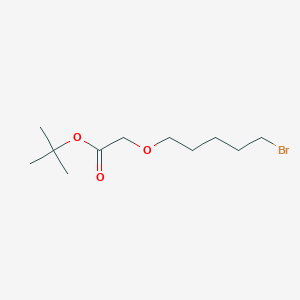
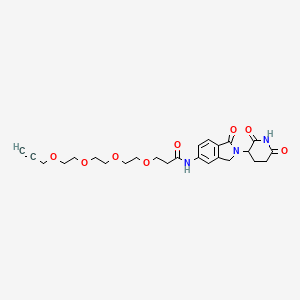
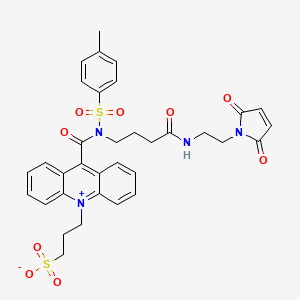
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
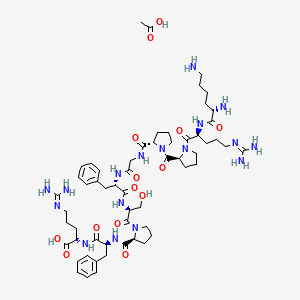
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
